(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions One common method starts with the bromination of 4-methoxybenzene to obtain 3-bromo-4-methoxybenzene This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions to form the desired propanenitrile derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Amino-3-(4-methoxyphenyl)propanenitrile-4-carboxylic acid.
Reduction: 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamine.
Substitution: 3-Amino-3-(3-alkylthio-4-methoxyphenyl)propanenitrile.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile
- (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile
- (3S)-3-Amino-3-(3-bromo-4-hydroxyphenyl)propanenitrile
Uniqueness
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the amino, bromine, and methoxy groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1 |
InChI Key |
XVJZJNUWFYGDCO-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC#N)N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
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